molecular formula C21H25FN2O3S B11327811 1-[(4-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B11327811
M. Wt: 404.5 g/mol
InChI Key: YUBMPRROTUVIBB-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a fluorophenyl group and a methanesulfonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: This is typically done through sulfonylation reactions using methanesulfonyl chloride.

    Final Functionalization: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Fluorophenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine: Shares structural similarities but differs in functional groups.

    1-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine: Another related compound with a piperazine ring instead of a piperidine ring.

Uniqueness

1-[(4-Fluorophenyl)methanesulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-16-2-4-17(5-3-16)14-23-21(25)19-10-12-24(13-11-19)28(26,27)15-18-6-8-20(22)9-7-18/h2-9,19H,10-15H2,1H3,(H,23,25)

InChI Key

YUBMPRROTUVIBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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